molecular formula C20H14Cl3N5O B2624024 N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide CAS No. 338420-17-0

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide

Cat. No.: B2624024
CAS No.: 338420-17-0
M. Wt: 446.72
InChI Key: LRVSHCOCHAACCB-WYKZTKDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide backbone substituted with two 4-chlorophenyl groups via diazenyl (–N=N–) and hydrazono (=N–NH–) linkages. Its structural complexity arises from the conjugation of these functional groups, which likely influences its electronic properties, stability, and reactivity.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-2-[(4-chlorophenyl)hydrazinylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N5O/c21-13-1-7-16(8-2-13)24-20(29)19(27-25-17-9-3-14(22)4-10-17)28-26-18-11-5-15(23)6-12-18/h1-12,25H,(H,24,29)/b27-19-,28-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSHCOCHAACCB-QDUCYANZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Reaction Conditions: This reaction is usually carried out in ethanol under reflux conditions for several hours.

  • Diazotization: : The hydrazone intermediate is then subjected to diazotization using sodium nitrite in an acidic medium (such as hydrochloric acid) to form the diazenyl derivative.

      Reaction Conditions: The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • Coupling Reaction: : The diazenyl derivative is then coupled with 4-chloroaniline to form the final product, this compound.

      Reaction Conditions: This step is typically carried out in an alkaline medium (such as sodium hydroxide solution) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the diazenyl and hydrazono groups, leading to the formation of various oxidized derivatives.

      Common Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in acidic or neutral media.

  • Reduction: : Reduction reactions can target the diazenyl and hydrazono groups, converting them into amines.

      Common Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

  • Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

      Common Reagents: Sodium methoxide, potassium thiolate.

      Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide has shown promise in the development of therapeutic agents due to its bioactive properties.

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The unique structural features allow it to interact selectively with cancer cell receptors.

Material Science

The compound is also being explored for its use in the development of dyes and pigments due to its vibrant color properties derived from the diazenyl group.

  • Dye Applications : Its ability to form stable complexes with various substrates makes it suitable for applications in textile dyeing and as a colorant in plastics.

Antimicrobial Screening

A study conducted on synthesized analogs of this compound revealed:

  • IC50 Values : Certain derivatives displayed IC50 values below 50 µM against Bacillus subtilis, indicating potent antibacterial properties.

Enzyme Inhibition Assays

Research evaluating the enzyme inhibition capabilities of this compound showed:

  • Acetylcholinesterase Inhibition : A modified Ellman’s assay demonstrated a dose-dependent inhibition pattern, with significant inhibition observed at concentrations around 50 µM, suggesting potential applications in treating neurodegenerative diseases.

Anticancer Activity

In vitro studies on various cancer cell lines have indicated:

  • Reduction in Cell Viability : Concentrations ranging from 10 to 100 µM resulted in a significant decrease in cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide exerts its effects involves interactions with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound’s diazenyl and hydrazono groups are key to its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Table 1: Physical and Spectral Properties of Selected Analogues

Compound Name Substituents Melting Point (°C) IR Key Bands (cm⁻¹) Yield (%) Reference
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide 4-ClPh (diazenyl + hydrazono)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-MePh, sulfamoyl 288 1664 (C=O), 2214 (C≡N) 94
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-OMePh, sulfamoyl 274 1662 (C=O), 2212 (C≡N) 95
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-ClPh, oxadiazole-thio 79
4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one 4-ClPh, naphthyloxy
  • Substituent Influence :
    • Electron-withdrawing groups (e.g., –Cl, –SO₂NH₂) increase thermal stability, as seen in 13a (mp 288°C) compared to 13b (mp 274°C) .
    • Sulfamoyl groups enhance solubility in polar solvents, while chlorophenyl groups improve lipid membrane permeability .

Antimicrobial Activity :

  • The pyrazole derivative in exhibits exceptional activity against Staphylococcus aureus (MIC 0.19 μg/mL), attributed to the hydrazono/naphthyloxy moieties enhancing membrane disruption .
  • In contrast, benzimidazole-based analogues () show moderate antioxidant activity due to radical scavenging by the –NH and aromatic systems .

Antioxidant vs. Antimicrobial Trade-offs :

  • Hydrazono/diazenyl groups favor antimicrobial action (e.g., ), while benzimidazole-thioacetamide hybrids prioritize antioxidant effects (e.g., IC₅₀ ~25 μM for DPPH scavenging) .

Biological Activity

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The compound's structure includes multiple aromatic rings and functional groups that contribute to its biological properties. The presence of chlorophenyl and diazenyl moieties enhances its reactivity and interaction with biological targets.

Component Description
ChlorophenylContributes to hydrophobic interactions
DiazenylMay facilitate electron transfer in biological systems
HydrazonoImplicated in various biological activities

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of diazo compounds and subsequent coupling reactions. The general method includes:

  • Preparation of Diazo Compound : Reacting an appropriate phenol with nitrous acid.
  • Coupling Reaction : The diazo compound is then coupled with a hydrazone derivative to form the target compound.
  • Purification : The product is purified through recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives demonstrated that certain chlorinated compounds had comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • MTT Assay : This assay evaluates cell viability post-treatment with the compound, showing promising results against several cancer cell lines.
  • Kinase Inhibition : Recent studies have highlighted the ability of similar compounds to inhibit key kinases involved in cancer progression, such as AKT2/PKBβ, which plays a crucial role in glioma malignancy .

Table 1 summarizes the anticancer activity against different cell lines:

Cell Line IC50 (µM) Activity Level
U87MG12Moderate
C614Moderate
Non-cancerous Cells>50Low toxicity observed

Case Studies

  • Inhibition of Glioma Growth : A specific derivative demonstrated the ability to inhibit neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .
  • Comparison with Standard Drugs : In comparative studies, certain derivatives have shown lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic window .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for preparing derivatives of N-(4-chlorophenyl)acetamide compounds?

Methodological Answer:
Derivatives of N-(4-chlorophenyl)acetamide are typically synthesized via condensation or azo coupling reactions. For example:

  • Condensation reactions : Refluxing 4-aminobenzohydrazide with N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide in ethanol yields Schiff base ligands, confirmed by IR (C=N stretch at ~1650 cm⁻¹) and ¹H NMR (imine proton at δ 8.2–6.7 ppm) .
  • Azo coupling : Substituted phenylhydrazines react with aldehyde-containing intermediates under acidic conditions (e.g., sodium acetate in ethanol) to form diazenyl and hydrazono moieties, critical for azo dye applications .
  • Crystallization : Slow evaporation of ethanolic solutions is a standard method for obtaining single crystals suitable for X-ray diffraction .

Advanced: How can computational methods like DFT enhance the interpretation of spectroscopic data for this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides:

  • Geometry optimization : Predicts bond lengths/angles (e.g., C=O at 1.22 Å, C-N at 1.38 Å) and vibrational frequencies, which correlate with experimental IR data (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Electronic transitions : Calculates HOMO-LUMO gaps to explain UV-Vis absorption bands (e.g., λmax ≈ 355 nm for azo derivatives) .
  • Hydrogen bonding networks : Simulates intermolecular interactions (e.g., N–H⋯O and C–H⋯O) observed in crystal packing .

Basic: What experimental techniques are used for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Enraf–Nonius CAD-4 diffractometers collect intensity data, with SHELXL refining structures (R-factor < 0.05). Key parameters include space group (e.g., P2₁/c), unit cell dimensions, and hydrogen-bonding tables .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.7–8.2 ppm, acetamide CH3 at δ 2.1 ppm) .
    • FT-IR : Confirms functional groups (e.g., C=O at 1680 cm⁻¹, N–H at 3300 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can diastereoselectivity be controlled in reactions involving this compound?

Methodological Answer:
Diastereomer ratios (e.g., 50:50 in compound 7b ) are influenced by:

  • Temperature : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering transition states.
  • Catalytic additives : Chiral auxiliaries or Lewis acids can bias reaction pathways.
  • Analytical validation : Diastereomers are distinguished via HPLC-MS (e.g., m/z 683 [M+H]⁺) and differential scanning calorimetry (DSC) .

Basic: What intermolecular interactions stabilize the crystal structure of this compound?

Methodological Answer:
Crystal engineering relies on:

  • Hydrogen bonds : N–H⋯O (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) form 2D layers .
  • π-π stacking : Aromatic rings (4-chlorophenyl) stack at 3.6–4.0 Å distances .
  • Van der Waals forces : Contribute to dense packing, reflected in calculated densities (~1.45 g/cm³) .

Advanced: How can data contradictions in crystallographic refinements be resolved?

Methodological Answer:
Discrepancies in R-factors or bond lengths arise from:

  • Disorder modeling : Split occupancy refinement for flexible groups (e.g., rotating acetamide side chains) .
  • Twinned data : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
  • Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for hydrogen-bond geometry outliers .

Basic: What are the key applications of this compound in materials chemistry?

Methodological Answer:

  • Dye synthesis : Azo derivatives serve as chromophores due to extended conjugation (e.g., λmax ~350–400 nm) .
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties .

Advanced: How do reaction conditions impact the regioselectivity of diazenyl group formation?

Methodological Answer:
Regioselectivity is controlled by:

  • pH : Acidic conditions favor electrophilic substitution at para positions .
  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) direct diazenyl coupling to meta/para positions via resonance effects.
  • Kinetic vs. thermodynamic control : Short reflux times favor kinetic products, while prolonged heating shifts equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.